P7C3-A20 -

P7C3-A20

Catalog Number: EVT-278245
CAS Number:
Molecular Formula: C22H19Br2FN2O
Molecular Weight: 506.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
P7C3-A20 is a derivative of P7C3 that has proneurogenic and neuroprotective activity. It increases proliferation in the subgranular zone (SGZ) of the adult mouse dentate gyrus in a dose-dependent manner when administered at doses ranging from 0.1 to 10 µM. It also protects U2OS cells from calcium-induced mitochondrial dissolution. In a rat model of traumatic brain injury, P7C3-A20 (10 mg/kg, i.p., twice daily for one week) decreases contusion volume, increases proliferation in the SGZ, and decreases the latency to reach the platform in the Morris water maze to sham surgery control levels. It also prevents or reverses dopaminergic cell death and motor deficits in a 6-OHDA rat model of Parkinson’s disease.
More highly active analogue of neuroprotective agent P7C3 , displaying increased activity and an improved toxicity profile compared to P7C3 and demonstrating greater proneurogenic efficacy than a wide spectrum of currently marketed antidepressant drugs
P7C3-A20 is an analogue of P7C3, and is a proneurogenic, neuroprotective agent. P7C3-A20 displayed increased activity and an improved toxicity profile compared to P7C3. P7C3-A20 demonstrated greater proneurogenic efficacy than a wide spectrum of currently marketed antidepressant drugs. P7C3-A20 showed neuroprotective properties in rodent models of Parkinson's disease, amyotrophic lateral sclerosis, traumatic brain injury and age-related cognitive decline.

P7C3

  • Compound Description: P7C3 is an aminopropyl carbazole identified as a potent neuroprotective small molecule. It displays good oral bioavailability, readily crosses the blood-brain barrier, and exhibits minimal toxicity at therapeutically relevant doses []. This compound serves as a foundational structure for the development of optimized derivatives, such as P7C3-A20, for treating neurodegenerative diseases [].
  • Relevance: P7C3 is a structurally related compound and the parent compound of P7C3-A20. It shares a similar core structure, and both compounds exhibit neuroprotective properties []. P7C3-A20 is considered a more potent and drug-like derivative of P7C3 [].

(-)-P7C3-S243

  • Compound Description: (-)-P7C3-S243 is an optimized derivative of the parent compound P7C3, specifically designed to enhance its neuroprotective efficacy [, ]. Preclinical studies show that (-)-P7C3-S243 demonstrates neuroprotective qualities in animal models of various neurological disorders, including Parkinson's disease [].
  • Relevance: (-)-P7C3-S243 is structurally related to P7C3-A20, as both are derived from the P7C3 scaffold through medicinal chemistry efforts [, ]. Both compounds demonstrate neuroprotective properties in preclinical models of neurological disorders [, ].
  • Compound Description: Nicotinamide is a precursor molecule in the biosynthesis of nicotinamide adenine dinucleotide (NAD+) []. NAD+ plays a crucial role as a co-factor for various enzymatic reactions, including those involved in energy metabolism and cellular protection [].
  • Relevance: Nicotinamide's relevance to P7C3-A20 lies in its role as a substrate for nicotinamide phosphoribosyltransferase (NAMPT) []. P7C3-A20 acts as an allosteric activator of NAMPT [, ], the rate-limiting enzyme in NAD+ biosynthesis. By increasing NAMPT activity, P7C3-A20 enhances nicotinamide's conversion to NAD+, boosting cellular energy levels and potentially contributing to its neuroprotective effects [].

Decitabine (DAC)

  • Compound Description: Decitabine (DAC) is a DNA methyltransferase 1 (DNMT1) inhibitor. It is a clinically used drug, particularly in the treatment of myelodysplastic syndromes and some types of leukemia []. DAC exerts its therapeutic effects by inhibiting DNA methylation, thereby influencing gene expression [].
  • Relevance: Decitabine is relevant to P7C3-A20 in the context of enhancing fetal hemoglobin (HbF) expression as a potential therapeutic strategy for sickle cell disease (SCD) []. Studies have demonstrated that combining P7C3-A20 with decitabine leads to a synergistic increase in HbF levels in cell culture models [].

Tranylcypromine (TCP)

  • Compound Description: Tranylcypromine (TCP) is a potent, irreversible inhibitor of lysine-specific demethylase 1 (LSD1) []. LSD1 plays a crucial role in epigenetic regulation by removing methyl groups from histone proteins, thereby influencing gene expression. TCP is clinically approved for treating major depressive disorder but is also being investigated for its potential in other therapeutic areas [].
  • Relevance: Similar to decitabine, tranylcypromine's relevance to P7C3-A20 also lies in its ability to enhance HbF expression []. Research suggests that combining P7C3-A20 with tranylcypromine results in a greater-than-additive increase in HbF levels without causing significant cytotoxicity []. These findings suggest that such combinations could hold promise for managing SCD by increasing HbF levels [].

Properties

Product Name

P7C3-A20

IUPAC Name

N-[3-(3,6-dibromocarbazol-9-yl)-2-fluoropropyl]-3-methoxyaniline

Molecular Formula

C22H19Br2FN2O

Molecular Weight

506.2 g/mol

InChI

InChI=1S/C22H19Br2FN2O/c1-28-18-4-2-3-17(11-18)26-12-16(25)13-27-21-7-5-14(23)9-19(21)20-10-15(24)6-8-22(20)27/h2-11,16,26H,12-13H2,1H3

InChI Key

XNLTWMQBJFWQOU-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)F

Solubility

Soluble in DMSO, not in water

Synonyms

P7C3-A20; P7C3A20; P7C3 A20

Canonical SMILES

COC1=CC=CC(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.